![molecular formula C19H20N2O2 B5786328 N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)
N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as OBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. OBA is a synthetic compound that is structurally similar to indole-2-carboxamide, a compound that has been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves the inhibition of PCAF activity. PCAF is a histone acetyltransferase (HAT) enzyme that is involved in the acetylation of histones, which plays a role in the regulation of gene expression. Inhibition of PCAF activity by this compound has been shown to result in the downregulation of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. This compound has also been shown to inhibit the activity of other HAT enzymes, including p300 and GCN5, which are involved in the regulation of gene expression. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it a valuable compound for scientific research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for research involving N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One direction is to further investigate its anti-cancer properties and its potential as a candidate for the development of anti-cancer drugs. Another direction is to investigate its potential as a candidate for the development of anti-inflammatory drugs. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential interactions with other proteins and enzymes.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves the reaction of cyclohexylamine with 2-(2-oxobenzo[cd]indol-1(2H)-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography to obtain pure this compound. The synthesis method of this compound has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to inhibit the activity of a protein called p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression. Inhibition of PCAF has been shown to have anti-cancer properties, making this compound a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-17(20-14-8-2-1-3-9-14)12-21-16-11-5-7-13-6-4-10-15(18(13)16)19(21)23/h4-7,10-11,14H,1-3,8-9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQWFIQHYAYYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)

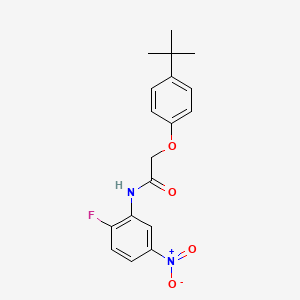
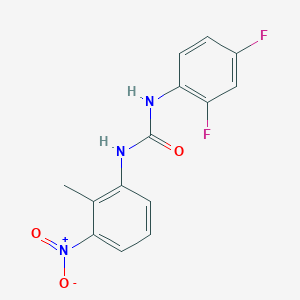
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
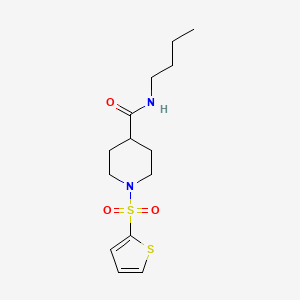
![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
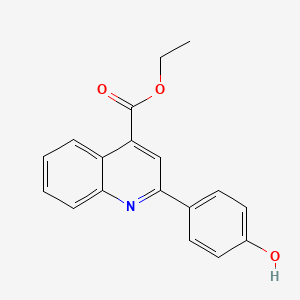

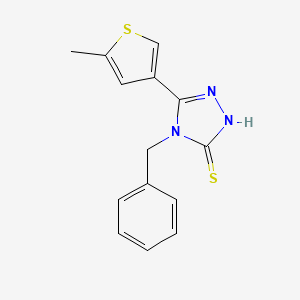
![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)
